molecular formula C15H13FO3 B6372245 5-(2-Fluoro-4-methoxycarbonylphenyl)-2-methylphenol, 95% CAS No. 1261911-48-1

5-(2-Fluoro-4-methoxycarbonylphenyl)-2-methylphenol, 95%

Cat. No. B6372245
CAS RN: 1261911-48-1
M. Wt: 260.26 g/mol
InChI Key: VIZRLRNOHWNWFT-UHFFFAOYSA-N
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Description

5-(2-Fluoro-4-methoxycarbonylphenyl)-2-methylphenol, 95% (hereafter referred to as 5-Fluoro-2-Methylphenol) is an organic compound commonly used in the synthesis of various organic compounds. It is a highly versatile reagent, used in various scientific research applications, and has a wide range of biochemical and physiological effects.

Scientific Research Applications

5-Fluoro-2-Methylphenol is widely used in various scientific research applications, such as in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as an intermediate in the synthesis of polymers, and as a catalyst in organic reactions. Additionally, it is used in the synthesis of fluorescent dyes and pigments, and as a reagent in the synthesis of fluorinated compounds.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-Methylphenol is not well understood. However, it is believed that the compound acts as a nucleophile, forming a covalent bond with the substrate in order to initiate the reaction. This covalent bond is then broken, allowing the reaction to proceed. Additionally, the compound is believed to act as a catalyst, accelerating the rate of reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Fluoro-2-Methylphenol are not well understood. However, it is believed that the compound has a wide range of effects on the body, including the inhibition of enzymes, the modulation of gene expression, and the alteration of cell signaling pathways. Additionally, the compound has been shown to interact with various receptor sites, which could lead to changes in the activity of hormones and other molecules.

Advantages and Limitations for Lab Experiments

The use of 5-Fluoro-2-Methylphenol in lab experiments has a number of advantages. The compound is highly soluble in a variety of organic solvents, making it easy to use in a wide range of reactions. Additionally, the compound is relatively inexpensive and can be stored for long periods of time without degradation. However, the compound is sensitive to air and moisture, and must be stored in an inert atmosphere. Additionally, the compound is toxic and should be handled with caution.

Future Directions

There are a number of potential future directions for the use of 5-Fluoro-2-Methylphenol. One potential direction is the development of new methods for the synthesis of the compound, which could lead to improved yields and reduced cost. Additionally, further research into the biochemical and physiological effects of the compound could lead to new therapeutic applications. Additionally, new methods for the detection and quantification of 5-Fluoro-2-Methylphenol could lead to improved safety protocols for laboratory use. Finally, further research into the mechanism of action of the compound could lead to improved understanding of the compound’s role in various biological processes.

Synthesis Methods

5-Fluoro-2-Methylphenol can be synthesized via a two-step process. The first step involves the reaction of 2-fluoro-4-methoxycarbonylphenol with sodium hydroxide, forming an intermediate product. This intermediate product is then reacted with methylmagnesium bromide to form 5-Fluoro-2-Methylphenol. The reaction is carried out in an inert atmosphere, as the product is sensitive to air and moisture.

properties

IUPAC Name

methyl 3-fluoro-4-(3-hydroxy-4-methylphenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO3/c1-9-3-4-10(8-14(9)17)12-6-5-11(7-13(12)16)15(18)19-2/h3-8,17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIZRLRNOHWNWFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(C=C(C=C2)C(=O)OC)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00683978
Record name Methyl 2-fluoro-3'-hydroxy-4'-methyl[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00683978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261911-48-1
Record name [1,1′-Biphenyl]-4-carboxylic acid, 2-fluoro-3′-hydroxy-4′-methyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261911-48-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-fluoro-3'-hydroxy-4'-methyl[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00683978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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